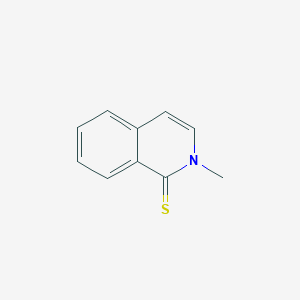
2-Methylisoquinoline-1-thione
Description
2-Methylisoquinoline-1-thione is a sulfur-containing heterocyclic compound characterized by an isoquinoline backbone substituted with a methyl group at the 2-position and a thione (-C=S) functional group at the 1-position. However, synthetic methodologies and comparative studies of this compound remain underreported in the literature, unlike its structural analogs such as benzothiophene- and isothiochromene-derived thiones . The lack of systematic data on its physicochemical and biological behavior highlights a critical research gap.
Properties
CAS No. |
14945-74-5 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-methylisoquinoline-1-thione |
InChI |
InChI=1S/C10H9NS/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 |
InChI Key |
IEXYLQOPBXUDSK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=CC=CC=C2C1=S |
Canonical SMILES |
CN1C=CC2=CC=CC=C2C1=S |
Other CAS No. |
14945-74-5 |
Synonyms |
2-methyl-1(2H)-thioisoquinolone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems :
- 2-Methylisoquinoline-1-thione: Features a fused bicyclic isoquinoline system with a thione group at position 1 and a methyl group at position 2.
- 2-Benzothiophene-1(3H)-thione (5) : Contains a benzothiophene core with a thione group, synthesized via iodine-mediated cyclization of 2-alkynylthioanisoles .
- Isothiochromene-1-thione derivatives (e.g., 6f) : Incorporate a thiopyran ring fused to a benzene ring, with substituents like methoxy or phenyl groups .
Physicochemical Properties
Table 1 compares key data for 6f (a representative isothiochromene-1-thione) with hypothetical properties of this compound:
Key Observations :
- Substituents like methoxy and phenyl groups in 6f increase molecular weight and melting point compared to the simpler this compound.
- The absence of spectral data for this compound underscores the need for targeted characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


